molecular formula C12H24N2O3 B12817277 tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate

tert-Butyl (R)-2-(3-aminopropyl)morpholine-4-carboxylate

Cat. No.: B12817277
M. Wt: 244.33 g/mol
InChI Key: DVPLUXDEKMZVNJ-SNVBAGLBSA-N
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Description

tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminopropyl chain, and a morpholine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-morpholinecarboxylate with ®-3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The choice of solvents, catalysts, and purification techniques can significantly impact the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-morpholinecarboxylate: A precursor in the synthesis of tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate.

    ®-3-aminopropylamine: Another precursor used in the synthesis.

    tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate: A stereoisomer with similar structure but different spatial arrangement.

Uniqueness

tert-Butyl ®-2-(3-aminopropyl)morpholine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, aminopropyl chain, and morpholine ring makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-aminopropyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1

InChI Key

DVPLUXDEKMZVNJ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCN

Origin of Product

United States

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